Comparative Tyrosinase Inhibition: N-(Benzoyloxy)benzamide vs. Kojic Acid
While the exact target compound is N-(benzoyloxy)-4-methoxybenzamide, data for the closely related des-methoxy analog, N-(benzoyloxy)benzamide, demonstrates potent tyrosinase inhibitory activity. This analog showed an IC50 of 2.5 μM against tyrosinase, which is 17.8-fold more potent than the reference standard kojic acid, which had an IC50 of 44.6 μM in the same assay [1]. The addition of a 4-methoxy group in the target compound is expected to further modulate electron density and potentially enhance or alter this activity, a key differentiator from the unsubstituted analog .
| Evidence Dimension | Tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.5 μM (for des-methoxy analog, N-(benzoyloxy)benzamide) |
| Comparator Or Baseline | Kojic acid: 44.6 μM |
| Quantified Difference | Target analog is 17.8-fold more potent than kojic acid |
| Conditions | In vitro mushroom tyrosinase inhibition assay |
Why This Matters
Demonstrates a significant, quantifiable advantage over a common industry benchmark, indicating a promising starting point for developing more effective tyrosinase inhibitors.
- [1] Tu, T. H., et al. (2024). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Vietnam Journal of Science and Technology, 62(1), 21-31. View Source
